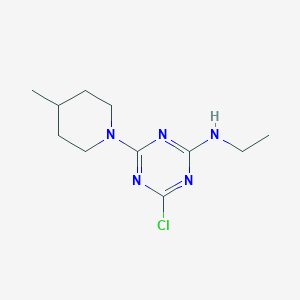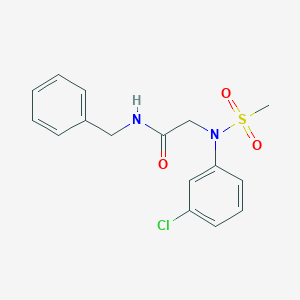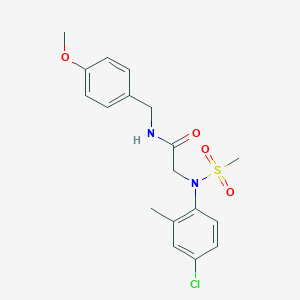
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazolidine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in animal models of oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
实验室实验的优点和局限性
The advantages of using 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. However, the limitations of using this compound in lab experiments include its moderate yield and purity, as well as its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer, diabetes, and obesity, could be explored further. Finally, the development of novel derivatives of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine could lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine involves the reaction of 2-phenylethylamine with 5-(bromomethyl)naphthalene-1-carbaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained in moderate yield. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
科学研究应用
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
属性
产品名称 |
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
|---|---|
分子式 |
C22H23NOS |
分子量 |
349.5 g/mol |
IUPAC 名称 |
5-(naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C22H23NOS/c1-2-7-18(8-3-1)13-14-23-15-20(25-17-23)16-24-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2 |
InChI 键 |
JQNXEZCVGKLDAA-UHFFFAOYSA-N |
SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)